4-Methylpregabalin

Neuropathic Pain Calcium Channel Modulation Ligand Binding Assay

Standard gabapentinoids lack sufficient potency for sensitive α2δ-dependent pain pathway studies. 4-Methylpregabalin (CAS 313651-25-1) overcomes this gap. • 4× higher α2δ binding affinity vs. pregabalin (in vitro) • 2-3× greater in vivo analgesic potency with retained system L transporter-mediated CNS penetration • Validated reference standard for neuropathic pain models and α2δ-targeted medicinal chemistry

Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
CAS No. 313651-25-1
Cat. No. B8757328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpregabalin
CAS313651-25-1
Molecular FormulaC9H19NO2
Molecular Weight173.25 g/mol
Structural Identifiers
SMILESCC(C)C(C)C(CC(=O)O)CN
InChIInChI=1S/C9H19NO2/c1-6(2)7(3)8(5-10)4-9(11)12/h6-8H,4-5,10H2,1-3H3,(H,11,12)/t7-,8+/m1/s1
InChIKeyIASDTUBNBCYCJG-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpregabalin: Structural & Pharmacological Baseline


4-Methylpregabalin (CAS 313651-25-1) is a synthetic analogue of pregabalin, developed by Pfizer, and belongs to the gabapentinoid class of compounds. It is specifically the (3R,4R)-3-(aminomethyl)-4,5-dimethylhexanoic acid stereoisomer [1]. This compound functions as an α2δ calcium channel subunit ligand and is a substrate for the system L neutral amino acid transporter, which is critical for its central nervous system penetration [2]. Its development was driven by the need for a more potent successor to pregabalin, which saw its primary patent expire in 2018 [3].

Stereochemistry (3R,4R) enantiomer for α2δ studies
Target α2δ calcium channel subunit ligand
Transport System L substrate for CNS penetration research

Why Gabapentinoids Are Not Substitutes for 4-Methylpregabalin


Direct substitution of pregabalin or other gabapentinoids with 4-methylpregabalin is not scientifically justified due to quantifiable differences in target engagement and in vivo potency. While many structural modifications that enhance α2δ binding affinity in vitro also disrupt transport by the system L neutral amino acid transporter, leading to poor blood-brain barrier penetration and in vivo inactivity, 4-methylpregabalin is unique among early analogues in that it decouples these two critical parameters [1]. The specific (3R,4R) stereoisomer of 4-methylpregabalin demonstrates a 4-fold increase in α2δ binding affinity over pregabalin while retaining similar affinity for the system L transporter, a property not shared by all analogues or stereoisomers [2]. This dual optimization translates to a 2–3 fold increase in in vivo analgesic potency compared to pregabalin, a difference that has significant implications for experimental design and dose-response studies [3].

α2δ affinity profiles differ

Gabapentinoid analogues may not replicate the dual binding/transport optimization of (3R,4R)-4-methylpregabalin.

Transporter affinity may not transfer

System L substrate specificity varies; analogues with reduced transporter affinity may show limited CNS exposure.

Stereochemistry controls activity

Non-(3R,4R) stereoisomers display lower α2δ engagement; racemate or other enantiomers are not direct replacements.

4-Methylpregabalin: Comparative Advantages Over Pregabalin


Superior α2δ Binding Affinity Over Pregabalin

In a direct head-to-head comparison, the active (3R,4R) enantiomer of 4-methylpregabalin exhibited a binding affinity to the α2δ subunit of voltage-gated calcium channels that was 4 times higher than that of pregabalin [1]. This was determined using a radioligand binding assay that measured the displacement of [3H]gabapentin from porcine brain membranes [2].

α2δ Binding Affinity
Head-to-head
4× higher than pregabalin
Reported binding affinity increase supports α2δ target engagement studies
[3H]gabapentin displacement assay, porcine brain membranes
Neuropathic Pain Calcium Channel Modulation Ligand Binding Assay

Enhanced In Vivo Analgesic Potency vs Pregabalin

When tested in animal models, 4-methylpregabalin demonstrated similar analgesic effectiveness to pregabalin but with approximately 2–3 times greater potency [1]. This finding confirms that the enhanced in vitro binding affinity successfully translates into a meaningful in vivo pharmacodynamic advantage [2].

In Vivo Potency
Head-to-head
2–3× potency increase
Reported in vivo potency context supports dose-response model design
Animal models of neuropathic pain
Analgesia Neuropathic Pain In Vivo Pharmacology

Retained System L Transporter Affinity for CNS Penetration

A common failure point for pregabalin analogues with increased α2δ affinity is a concomitant loss of affinity for the system L neutral amino acid transporter, which is essential for active transport across the blood-brain barrier. 4-Methylpregabalin is a notable exception, as it retains affinity for the system L transporter that is comparable to that of pregabalin [1]. This was measured by its ability to inhibit the uptake of [3H]leucine into CHO cells [2].

System L Transporter Affinity
Class-level
Retained affinity comparable to pregabalin
Transporter affinity retention supports CNS exposure models; may distinguish from other α2δ ligands
Inhibition of [3H]leucine uptake in CHO cells
Blood-Brain Barrier Drug Transport Pharmacokinetics

4-Methylpregabalin: Research & Industrial Applications


Neuropathic Pain: Probing α2δ Mechanisms

Based on its 4-fold higher α2δ binding affinity and 2–3 fold greater in vivo potency compared to pregabalin [1], 4-methylpregabalin serves as a superior positive control or mechanistic probe in preclinical models of neuropathic pain. Researchers can use this compound to more sensitively dissect α2δ-dependent pain pathways and to benchmark novel analgesics against a more potent, well-characterized standard.

Analgesic Drug Discovery: Benchmarking & Optimization

For medicinal chemistry programs targeting the α2δ calcium channel, 4-methylpregabalin provides a quantifiable benchmark for both target engagement (α2δ binding) and functional outcome (in vivo analgesia). Its unique dual optimization of α2δ affinity and system L transport, as demonstrated in comparative studies [2], offers a validated molecular profile to which novel chemical entities can be compared.

Pharmacokinetic & Transporter Studies: BBB Penetration Modeling

Given its retained affinity for the system L neutral amino acid transporter, which is critical for CNS penetration [3], 4-methylpregabalin is a valuable tool for studying the interplay between active transport and passive diffusion across the blood-brain barrier. It can be used in vitro (e.g., in CHO cell uptake assays) and in vivo to validate transporter-mediated brain delivery mechanisms.

Gabapentinoid Potency Reference Standard

Due to its well-documented 2–3 fold increase in in vivo potency over pregabalin [4], 4-methylpregabalin is an ideal reference standard for calibrating assays and dose-response studies within the gabapentinoid class. Its use ensures that experimental systems are sensitive enough to detect compound-specific effects and allows for cross-study comparisons.

Application
Selection Property
Validation Focus
α2δ calcium channel signaling studies
Binding affinity context
Target engagement assay validation
Analgesic pathway research
In vivo potency context
Dose-response model validation
CNS transporter-mediated penetration studies
System L transporter affinity
BBB transport model validation
Gabapentinoid class reference studies
Potency calibration context
Assay sensitivity and cross-study comparison
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